molecular formula C5H6BrF2N3 B6182673 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole CAS No. 2731014-67-6

4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole

Cat. No.: B6182673
CAS No.: 2731014-67-6
M. Wt: 226.02 g/mol
InChI Key: QLVXKEWECOYZSO-UHFFFAOYSA-N
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Description

4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole is a heterocyclic compound featuring a triazole ring substituted with bromine, difluoromethyl, and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole typically involves the cycloaddition of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 4-bromo-1-alkyne and difluoromethyl azide, are reacted under mild conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification processes, such as recrystallization or chromatography, are optimized for large-scale production to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cycloaddition Reactions: The triazole ring can engage in further cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often in the presence of a base such as sodium hydroxide.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Cycloaddition Reactions: Catalysts such as copper(I) iodide are employed to facilitate cycloaddition reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amino-triazole derivative.

Scientific Research Applications

4-Bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. The difluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(difluoromethyl)-1H-pyrazole
  • 4-Bromo-5-(difluoromethyl)-2-fluorophenol
  • 4-Bromo-5-(difluoromethyl)-2-methyl-1H-imidazole

Uniqueness

Compared to similar compounds, 4-bromo-5-(difluoromethyl)-2-ethyl-2H-1,2,3-triazole is unique due to the presence of the triazole ring, which imparts distinct chemical properties and reactivity. The combination of bromine, difluoromethyl, and ethyl groups further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

2731014-67-6

Molecular Formula

C5H6BrF2N3

Molecular Weight

226.02 g/mol

IUPAC Name

4-bromo-5-(difluoromethyl)-2-ethyltriazole

InChI

InChI=1S/C5H6BrF2N3/c1-2-11-9-3(5(7)8)4(6)10-11/h5H,2H2,1H3

InChI Key

QLVXKEWECOYZSO-UHFFFAOYSA-N

Canonical SMILES

CCN1N=C(C(=N1)Br)C(F)F

Purity

95

Origin of Product

United States

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